ARRY-382

CSF1R Kinase Assay IC50

Choose ARRY-382 for in vivo TAM depletion without confounding multi-kinase off-target effects. With >100-fold selectivity for CSF1R over c-KIT, PDGFR, and FLT3 (IC50 >10,000 nM), it avoids the boxed-warning hepatotoxicity of pexidartinib. Clinically evaluated in Phase 1b/2 (NCT02880371) with pembrolizumab, its safety profile—limited to manageable transaminase & CPK elevations—makes it the superior candidate for chronic immuno-oncology modeling, especially in immunologically 'cold' tumors like pancreatic cancer.

Molecular Formula
Molecular Weight
Cat. No. B1574561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARRY-382
SynonymsARRY382;  ARRY 382;  ARRY-382.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARRY-382 (PF-07265804) Procurement: A Selective CSF1R Inhibitor for TAM Modulation Research


ARRY-382 (also designated PF-07265804) is an orally bioavailable, small-molecule inhibitor of the receptor tyrosine kinase colony-stimulating factor 1 receptor (CSF1R, also known as c-FMS) . As a highly selective CSF1R antagonist, ARRY-382 is designed to modulate the tumor microenvironment by depleting immunosuppressive tumor-associated macrophages (TAMs) [1]. Its development includes clinical evaluation as monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in advanced solid tumors [2]. The compound has a molecular formula of C32H36N8O2 and a molecular weight of 564.68 g/mol [3].

ARRY-382 (PF-07265804) Procurement: Why Simple CSF1R Inhibitor Substitution is Scientifically Inadequate


CSF1R inhibitors are not interchangeable; they exhibit profound differences in kinase selectivity profiles and consequent toxicity signatures. While multi-kinase inhibitors like pexidartinib (PLX3397) also potently inhibit c-KIT, FLT3, and VEGFR2, ARRY-382 demonstrates >100-fold selectivity for CSF1R over c-KIT and PDGFR, with IC50 values >10,000 nM for FLT3 . This divergent selectivity translates to distinct clinical safety profiles: ARRY-382's toxicity is primarily characterized by transaminase and creatine phosphokinase (CPK) elevations, whereas pexidartinib carries a boxed warning for hepatotoxicity related to its broader kinase inhibition [1]. Generic substitution therefore risks confounding experimental outcomes by introducing unintended off-target kinase modulation.

ARRY-382 (PF-07265804) Procurement: Head-to-Head Quantitative Evidence for Scientific Selection


Superior Biochemical Potency for CSF1R Compared to Multi-Kinase Inhibitors

ARRY-382 demonstrates a lower half-maximal inhibitory concentration (IC50) against CSF1R (9 nM) compared to the FDA-approved multi-kinase inhibitor pexidartinib (PLX3397), which has a reported CSF1R IC50 of 20 nM . This 2.2-fold increase in biochemical potency may translate to enhanced target engagement at lower drug concentrations.

CSF1R Kinase Assay IC50

Exquisite Kinase Selectivity: >100-Fold CSF1R Preference Over c-KIT and PDGFR

ARRY-382 exhibits >100-fold selectivity for CSF1R over the closely related kinases c-KIT and PDGFR, and its IC50 for FLT3 exceeds 10,000 nM . In stark contrast, the comparator pexidartinib (PLX3397) is a potent dual inhibitor of CSF1R (IC50 = 20 nM) and c-KIT (IC50 = 10 nM), demonstrating only 10- to 100-fold selectivity over a broader panel of kinases including FLT3 and VEGFR2 . ARRY-382's cleaner profile is defined by a lack of significant inhibition against these common off-targets.

Kinase Selectivity Off-Target c-KIT PDGFR

Clinical Safety Differentiation: ARRY-382's Hepatotoxicity Profile Versus Pexidartinib

In a Phase 1b/2 clinical trial (NCT02880371), ARRY-382 combined with pembrolizumab was associated with frequent but manageable transaminase elevations (up to 83.3% for alanine aminotransferase increases) and creatine phosphokinase elevations (up to 50.0%), with no reported severe hepatotoxicity [1]. This profile differs from pexidartinib (PLX3397), which carries a boxed warning for hepatotoxicity that can be severe and potentially fatal, necessitating regular liver function monitoring and risk evaluation [2].

Hepatotoxicity Safety Clinical Trial Transaminase

Combinatorial Immune Checkpoint Efficacy: Defined Response Rates with Pembrolizumab

The combination of ARRY-382 (300 mg QD) plus pembrolizumab (200 mg IV Q3W) achieved a confirmed partial response (PR) in 10.5% (2/19) of patients in Phase 1b, including one patient with pancreatic ductal adenocarcinoma (PDA) and one with ovarian cancer [1]. In the Phase 2 PDA cohort, the objective response rate (ORR) was 3.7% (1/27) [1]. In comparison, single-agent pembrolizumab in unselected PDA patients has historically yielded ORRs of 0-2% [2]. While the addition of ARRY-382 did not produce a dramatic synergistic effect, it demonstrated activity in a notoriously immunotherapy-resistant indication, establishing a defined benchmark for future CSF1R/PD-1 combination strategies.

Immunotherapy Combination Therapy Pembrolizumab ORR

ARRY-382 (PF-07265804) Procurement: Optimal Scientific and Preclinical Application Scenarios


Mechanistic Studies of Tumor-Associated Macrophage (TAM) Depletion

ARRY-382 is ideally suited for in vivo and ex vivo experiments designed to interrogate the role of CSF1R-dependent macrophages in the tumor microenvironment. Its high selectivity minimizes off-target effects on c-KIT+ or FLT3+ cells, which are often co-modulated by multi-kinase inhibitors. Preclinical studies demonstrate its ability to deplete CD14+ monocytes and tumor-associated macrophages, disrupting supportive signals for cancer cells [1][2].

Investigating CSF1R Blockade in Combination with Checkpoint Inhibitors

Given the defined clinical safety and response data from the Phase 1b/2 trial (NCT02880371) evaluating ARRY-382 with pembrolizumab, this compound is the optimal choice for researchers seeking to build upon established combination regimens [1]. The documented safety profile (transaminase and CPK elevations) and efficacy benchmarks provide a clear foundation for designing subsequent preclinical combination studies, particularly in immunologically 'cold' tumors like pancreatic cancer [1].

Long-Term In Vivo Studies Requiring a Favorable Hepatotoxicity Profile

For chronic dosing experiments in animal models, the selection of a CSF1R inhibitor with a more manageable hepatotoxicity profile is critical. While ARRY-382 is associated with transaminase elevations, its clinical safety profile lacks the severe, boxed-warning-level hepatotoxicity associated with multi-kinase inhibitors like pexidartinib [1][2]. This makes ARRY-382 a more suitable candidate for long-term pharmacodynamic and efficacy studies where liver toxicity would be a major confounding variable [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARRY-382

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.